molecular formula C12H18FNO B13223794 1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene

1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene

Cat. No.: B13223794
M. Wt: 211.28 g/mol
InChI Key: RRQFRTSQEZHWNO-UHFFFAOYSA-N
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Description

1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene (CAS: 1540391-94-3) is an aromatic amine ether with the molecular formula C₁₂H₁₈FNO and an average mass of 211.280 g/mol. The compound features a fluorinated benzene ring linked via an ether bond to a branched pentylamine chain (2-amino-3-methylpentyl group) . The compound is listed in chemical databases under identifiers such as ChemSpider ID 32842565 and MDL number MFCD23900614, with applications inferred as intermediates in pharmaceutical or agrochemical synthesis due to its aminoalkoxy functionality .

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

1-(4-fluorophenoxy)-3-methylpentan-2-amine

InChI

InChI=1S/C12H18FNO/c1-3-9(2)12(14)8-15-11-6-4-10(13)5-7-11/h4-7,9,12H,3,8,14H2,1-2H3

InChI Key

RRQFRTSQEZHWNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(COC1=CC=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene typically involves the reaction of 4-fluorophenol with 2-amino-3-methylpentanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene involves its interaction with specific molecular targets. The amino group and fluorobenzene ring play crucial roles in binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Aminoalkoxy-Substituted Fluorobenzenes

(a) 1-(3-Aminopropoxy)-4-fluorobenzene hydrochloride (CAS: 148941-98-4)
  • Structure: Features a shorter propyl chain (3-aminopropoxy) compared to the pentyl chain in the target compound.
  • Synthesis : Produced via nucleophilic substitution or alkylation, with purity >99% for synthetic applications .
  • Applications : Used as a building block in medicinal chemistry, particularly for drugs requiring fluorinated aromatic amines.
(b) 1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene (CAS: 1523012-19-2)
  • Key Difference : Replaces the ether oxygen with a sulfanyl (-S-) group and has a butyl chain instead of pentyl.
Comparison Table : Aminoalkoxy Derivatives
Compound Name Molecular Formula Chain Length Functional Group Key Applications References
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene C₁₂H₁₈FNO Pentyl Ether (-O-) Pharmaceutical intermediates
1-(3-Aminopropoxy)-4-fluorobenzene HCl C₉H₁₂ClFNO Propyl Ether (-O-) Medicinal chemistry
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene C₁₁H₁₅FNS Butyl Sulfanyl (-S-) Corrosion inhibition

Halogenated Benzyl Ethers and Alkyl Derivatives

(a) 1-(Azidomethyl)-4-fluorobenzene (CAS: N/A)
  • Structure: Azide (-N₃) substituent instead of an aminoalkoxy group.
  • Synthesis : Prepared via reaction of 1-(bromomethyl)-4-fluorobenzene with sodium azide .
  • Applications : Intermediate in "click chemistry" for triazole synthesis, e.g., antimicrobial or antitumor agents .
(b) 1-(4-Chlorobutyl)-4-fluorobenzene
  • Structure: Chlorobutyl chain replaces the aminoalkoxy group.
  • Synthesis : Derived via Clemmensen reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one, highlighting reductive deoxygenation methods .
  • Applications : Precursor to antipsychotic analogs like haloperidol derivatives .
Comparison Table : Halogenated Derivatives
Compound Name Molecular Formula Substituent Synthesis Method Key Applications References
1-(Azidomethyl)-4-fluorobenzene C₇H₆FN₃ Azidomethyl Nucleophilic substitution Triazole-based drug synthesis
1-(4-Chlorobutyl)-4-fluorobenzene C₁₀H₁₂ClF Chlorobutyl Clemmensen reduction Psychotropic drug analogs
1-(1-Bromoethyl)-4-fluorobenzene C₈H₈BrF Bromoethyl Bromination of ethylbenzene Agrochemical intermediates

Etherification and Cross-Etherification Challenges

  • 1-(1-(Benzyloxy)ethyl)-4-fluorobenzene (4j) : Achieved 43% yield via iron-catalyzed O-alkylation, demonstrating moderate efficiency in ether synthesis .
  • Failure in Cross-Etherification : Substrates with trifluoromethyl groups (e.g., 4l, 4m) resisted reaction even at 120°C, highlighting steric/electronic limitations .

Biological Activity

1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both an amino group and a fluorine atom in its structure enhances its interactions with biological targets, making it a compound of interest for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H16FNO
  • Molecular Weight : 211.28 g/mol
  • Functional Groups :
    • Amino group (-NH2)
    • Fluorinated aromatic ring
    • Ether linkage

The compound can be synthesized through nucleophilic substitution reactions involving 3-fluorophenol and 2-amino-3-methylpentanol, typically using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity, potentially leading to various pharmacological effects. This mechanism is crucial for understanding how structural modifications can influence biological activity and efficacy.

Antitumor Activity

This compound has shown promise in preliminary studies for its antitumor properties. Research indicates that fluorinated compounds often exhibit enhanced pharmacological profiles compared to their non-fluorinated counterparts. For instance, studies have demonstrated significant cytotoxic effects against various cancer cell lines, with mean growth inhibition values indicating potential efficacy in cancer treatment .

Binding Affinity Studies

Recent interaction studies have focused on the binding affinities of this compound to various biological targets. These studies are essential for elucidating the compound's potential therapeutic applications, particularly in cancer therapy and enzyme inhibition . The data suggest that modifications in the chemical structure can significantly affect the compound's biological activity.

Study 1: Antitumor Efficacy

A study conducted by the National Cancer Institute (NCI) assessed the antitumor activity of similar fluorinated compounds, revealing that compounds with similar structures exhibited significant growth inhibition across multiple cancer cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) values were reported to be below 10 μM for several tested compounds, indicating strong antitumor potential .

Study 2: Enzyme Inhibition

Another research effort highlighted the compound's potential as an inhibitor of specific enzymes involved in tumor growth. The mechanism involves competitive inhibition where the compound binds to the active site of these enzymes, thereby preventing substrate access and subsequent catalytic activity. This pathway underscores the therapeutic relevance of such fluorinated compounds in cancer treatment strategies .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundFluorinated aromatic with amino groupAntitumor, enzyme inhibition
1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzeneSimilar structure, different positionEnhanced binding affinity
1-[(2-Amino-3-methylpentyl)oxy]-3-fluorobenzeneSimilar structure, different positionUnique reactivity profile

The comparison shows that while all three compounds share a common structural theme, their differing positions of fluorination lead to variations in biological activity and reactivity.

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